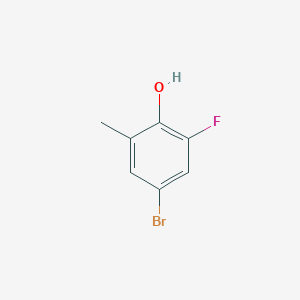

4-Bromo-2-fluoro-6-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQJUBRMJNLREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Development

Innovative and Sustainable Synthesis Approaches for 4-Bromo-2-fluoro-6-methylphenol

Driven by the principles of green chemistry, modern synthetic research focuses on developing pathways that are not only efficient but also environmentally benign. numberanalytics.com

The quest for sustainability in chemical synthesis has led to the development of greener bromination protocols that minimize waste and avoid hazardous reagents. numberanalytics.com A significant advancement is the use of oxidative bromination systems, where a bromide salt (like HBr or KBr) is oxidized in situ to generate the electrophilic bromine species. researchgate.net

Catalysis offers a powerful tool for improving the efficiency and selectivity of bromination reactions, often allowing for milder reaction conditions and lower waste generation. rsc.org Various catalytic systems have been explored for the regioselective bromination of phenols.

Hypervalent Iodine Reagents: A recently developed system uses a combination of Phenyliodine diacetate (PIDA) and aluminum tribromide (AlBr₃) to form a highly reactive I(III)-based brominating agent. This method is practical, proceeds under very mild conditions (room temperature), and is economical as the reagents are inexpensive. rsc.org

Zeolite Catalysts: Solid acid catalysts like HZSM-5 have been shown to effectively catalyze the oxybromination of activated aromatic compounds using KBr and H₂O₂. This heterogeneous catalysis approach simplifies product purification and catalyst recycling. tandfonline.com

Phase-Transfer and Organocatalysis: Additives like β-cyclodextrin have been used to achieve regioselective monobromination of substituted phenols in aqueous solutions. nih.gov Other approaches use recyclable reagents like o-xylylene (B1219910) bis(triethyl ammonium (B1175870) tribromide) to act as both a bromine carrier and a regioselective catalyst. researchgate.net

These catalytic methods often provide excellent yields and high selectivity, marking a significant improvement over non-catalytic, traditional protocols. rsc.orgnih.gov

Atom economy, a core principle of green chemistry, evaluates how efficiently atoms from the reactants are incorporated into the final product. nih.govprimescholars.com Traditional multi-step syntheses, particularly those involving protecting groups or stoichiometric reagents, often suffer from poor atom economy. nih.gov For instance, diazotization reactions inherently have low atom economy due to the loss of nitrogen gas (N₂) and the atoms from the nitrite (B80452) source and acid. organic-chemistry.org

A highly innovative and atom-economical alternative to the diazotization route is the ipso-hydroxylation of arylboronic acids. rsc.org Research has demonstrated a one-pot, tandem ipso-hydroxylation-bromination protocol that can generate bromophenols directly from arylboronic acids. rsc.orgnih.gov This method uses aqueous hydrogen peroxide as a green oxidant and HBr in ethanol (B145695), proceeding to completion in as little as one minute at room temperature. rsc.org

This approach offers several advantages:

High Atom Economy: It's an addition-based transformation, avoiding the loss of leaving groups inherent in substitution reactions. nih.govjocpr.com

Step Economy: It combines two synthetic steps (hydroxylation and bromination) into a single pot, reducing operational complexity and waste from purification. rsc.orgnih.gov

Green Conditions: It utilizes environmentally benign solvents (ethanol) and reagents (H₂O₂). rsc.org

By starting with the corresponding 2-fluoro-6-methylphenylboronic acid, this method could provide a highly efficient and sustainable route to this compound, representing a major advance in synthetic strategy. rsc.orgnih.gov

Mechanistic Insights into Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution: Influence of Substituents on Reaction Site

The site of electrophilic aromatic substitution on the 4-Bromo-2-fluoro-6-methylphenol ring is determined by the directing effects of the existing substituents. These effects are a combination of resonance and inductive effects, which either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. nih.govlibretexts.org

The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic π-system through resonance. libretexts.orgcmu.edu This increases the electron density at the positions ortho and para to the hydroxyl group, making them more nucleophilic and thus more susceptible to attack by electrophiles.

The methyl (-CH₃) group is a weakly activating group and an ortho, para-director, primarily through an inductive effect and hyperconjugation. youtube.com

In this compound, the hydroxyl group is the most powerful activating and directing group. cmu.edu Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The para position is already occupied by the bromine atom. The two ortho positions are occupied by the fluorine atom and the methyl group. This leaves the carbon atom at position 3 (meta to the hydroxyl group) and position 5 (meta to the hydroxyl group) as potential sites for substitution. However, considering the directing effects of all substituents, the position ortho to the strongly activating hydroxyl group and meta to the deactivating bromo group (position 5) would be the most favored site for electrophilic attack. The steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 5, but the electronic directing effect of the hydroxyl group is expected to be the dominant factor. quora.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -CH₃ | Weakly Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Nucleophilic Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is nucleophilic and can participate in various reactions, most notably etherification and esterification.

Etherification: The phenolic proton is weakly acidic and can be removed by a suitable base, such as a metal hydroxide (B78521) or alkoxide, to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with alkyl halides or other electrophiles in a Williamson-type ether synthesis to form the corresponding ether. organic-chemistry.org For instance, reaction with an alkyl halide (R-X) in the presence of a base would yield 4-bromo-2-fluoro-6-methyl-1-(alkoxy)benzene. The choice of base and reaction conditions is crucial to avoid competing side reactions, such as nucleophilic aromatic substitution of the halogens. beilstein-journals.org

Esterification: Phenols can be acylated to form esters. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is generally not efficient for phenols.

Reactions Involving the Aromatic Bromine and Fluorine Substituents

The bromine and fluorine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution and organometallic cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophiles. However, SNAr can occur if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electron-withdrawing nature of the fluorine and bromine atoms, coupled with the potential for stabilization of the intermediate Meisenheimer complex, could allow for nucleophilic substitution. The fluorine atom is generally a better leaving group than bromine in SNAr reactions. Therefore, under suitable conditions with a strong nucleophile, the fluorine atom might be displaced.

Organometallic Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.orgnih.govmdpi.com This would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the position of the bromine atom.

Heck Reaction: The aryl bromide can react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction would attach a vinyl group to the aromatic ring at the position of the bromine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine. organic-chemistry.org This provides a direct route to arylamines derived from this compound.

Investigation of Reaction Kinetics and Thermodynamic Profiles

The rates of electrophilic aromatic substitution reactions are highly dependent on the nature of the substituents. The strongly activating hydroxyl group would lead to significantly faster reaction rates compared to benzene (B151609), although the deactivating halogens would somewhat temper this effect. researchgate.net

For nucleophilic reactions at the hydroxyl group, the acidity of the phenolic proton is a key factor. The electron-withdrawing fluorine and bromine atoms will increase the acidity of the phenol (B47542) compared to phenol itself, facilitating the formation of the phenoxide ion and thus potentially increasing the rate of subsequent nucleophilic attack.

In organometallic cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-fluorine bond in the common catalytic cycles involving oxidative addition to a low-valent palladium center. The reaction kinetics will be influenced by the choice of catalyst, ligands, base, and solvent.

Exploration of Radical and Organometallic Coupling Mechanisms

Beyond the common polar and organometallic reactions, the reactivity of this compound can also be explored through radical and more complex organometallic pathways.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators, to generate an aryl radical. This highly reactive intermediate can then participate in various radical-mediated transformations, including addition to multiple bonds or hydrogen atom abstraction.

Organometallic Coupling Mechanisms: The mechanisms of the palladium-catalyzed cross-coupling reactions mentioned in section 3.3 are well-established. They generally proceed through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond to form a palladium(II) intermediate. libretexts.org

Transmetalation (for Suzuki coupling): The organic group from the organoboron reagent is transferred to the palladium(II) center. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

The efficiency and selectivity of these catalytic cycles are highly dependent on the nature of the ligands coordinated to the palladium center. The choice of ligand can influence the rate of each step in the cycle and prevent side reactions.

Derivatization and Functionalization Strategies for Expanded Chemical Space

Formation of Iminobridge Compounds: Schiff Base Synthesis and Characterization

The synthesis of Schiff bases, or iminobridge compounds, represents a significant pathway for derivatizing 4-bromo-2-fluoro-6-methylphenol. These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov In the context of this compound, this is often achieved by first converting the phenol (B47542) to its corresponding salicylaldehyde (B1680747) derivative.

For instance, the reaction of 5-bromosalicylaldehyde (B98134) (derived from the corresponding phenol) with various primary amines leads to the formation of Schiff bases. arabjchem.orgnih.gov A general synthetic route involves refluxing equimolar amounts of the 5-bromosalicylaldehyde and a selected amine in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of glacial acetic acid as a catalyst. nih.govnih.gov The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.net

The characterization of these Schiff bases relies on a combination of spectroscopic and analytical techniques. researchgate.netacs.org

FT-IR Spectroscopy: Infrared spectroscopy provides evidence for the formation of the C=N bond of the azomethine group, which typically shows a characteristic stretching vibration. nih.govacs.org The absence of the characteristic bands for the starting aldehyde and amine further confirms the reaction's completion. acs.org

Elemental Analysis: This analysis confirms the empirical formula of the synthesized compound, ensuring its purity. arabjchem.org

Schiff bases derived from substituted salicylaldehydes are known to exist in tautomeric forms, the phenol-imine and the keto-amine forms. arabjchem.org The position of the equilibrium can be influenced by the solvent and the nature of the substituents on the aromatic rings.

Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for derivatization through etherification and esterification reactions. These transformations not only modify the molecule's physical and chemical properties but also serve as a strategic step in more complex synthetic sequences.

Etherification involves the conversion of the hydroxyl group into an ether linkage (-OR). This is typically achieved by reacting the phenol with an alkyl halide or a similar electrophile in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophile. Common bases used for this purpose include sodium hydroxide (B78521) and potassium carbonate.

Esterification , on the other hand, converts the hydroxyl group into an ester (-O-C=O). This can be accomplished through several methods, including reaction with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or, more commonly, by reacting the phenol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

These reactions allow for the introduction of a wide variety of functional groups, thereby expanding the chemical diversity of derivatives obtainable from this compound. The choice of the ether or ester group can be tailored to achieve specific properties, such as increased lipophilicity or the introduction of a new reactive handle for further functionalization.

Cross-Coupling Reactions at the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 4-position of the phenol ring. libretexts.orgnih.gov A typical catalytic system for Suzuki coupling involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium phosphate. nih.govresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgrug.nl This reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.orglibretexts.org The Heck reaction is particularly useful for introducing vinyl groups and for constructing more complex olefinic structures. rug.nl

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a diverse range of molecular frameworks. The choice of the specific coupling reaction and the coupling partner enables the targeted synthesis of molecules with desired structural features.

Strategic Incorporation of this compound into Complex Molecular Architectures

The functional handles present on this compound make it a valuable building block for the synthesis of more complex molecules. Its strategic incorporation can be achieved through a combination of the reactions discussed previously, as well as other synthetic transformations.

For instance, the phenolic hydroxyl group can be used to anchor the molecule to a solid support for use in solid-phase synthesis. The bromo-substituent allows for the sequential introduction of different functionalities via cross-coupling reactions. A synthetic strategy could involve an initial cross-coupling reaction at the bromo-position, followed by modification of the phenolic hydroxyl group or the newly introduced substituent.

Furthermore, the Schiff bases derived from the corresponding salicylaldehyde can act as ligands for the formation of metal complexes. nih.govresearchgate.net The coordination of the imine nitrogen and the phenolic oxygen to a metal center can lead to the formation of well-defined coordination compounds with interesting structural and electronic properties. nih.gov The bromine atom can remain as a functional handle for further post-complexation modifications.

The synthesis of a Pt(II) complex involving 4-bromo-2,6-bis-hydroxymethyl-phenol (B1267627) (a derivative of 4-bromophenol) and nicotinamide (B372718) has been reported, demonstrating the utility of brominated phenols in constructing complex coordination compounds.

Strategies for Chemical Derivatization for Advanced Research Analysis

Chemical derivatization of this compound can be employed to enhance its detectability and separability in various analytical techniques. These strategies are particularly useful in fields like proteomics and metabolomics.

For example, derivatization can be used to introduce a fluorescent tag or a chromophore to the molecule, allowing for sensitive detection by fluorescence spectroscopy or UV-Vis spectrophotometry. This can be achieved by reacting the phenolic hydroxyl group with a labeling reagent containing a suitable reporter group.

In the context of mass spectrometry, derivatization can be used to improve the ionization efficiency of the molecule or to introduce a specific fragmentation pattern that facilitates its identification and quantification.

Furthermore, derivatization can be used to alter the chromatographic behavior of the compound. For instance, converting the polar phenolic hydroxyl group into a less polar ether or ester can improve its retention and resolution in reverse-phase high-performance liquid chromatography (HPLC).

The synthesis of Schiff base derivatives can also be considered a strategy for advanced analysis, as the formation of the imine can alter the spectroscopic properties of the molecule, potentially enabling its detection in complex matrices. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton and Carbon-13 NMR in Elucidating Molecular Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the carbon-hydrogen framework of 4-bromo-2-fluoro-6-methylphenol.

In the ¹H NMR spectrum , one would expect to see distinct signals corresponding to each unique proton environment. The methyl (-CH₃) protons would appear as a singlet, typically in the upfield region (around 2.0-2.5 ppm). The two aromatic protons would appear as doublets in the downfield region (typically 6.5-7.5 ppm), split by each other. The phenolic hydroxyl (-OH) proton would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, seven distinct signals are expected. The methyl carbon would appear at the most upfield position (around 15-25 ppm). The six aromatic carbons would have shifts spread across the downfield region (110-160 ppm). The positions are heavily influenced by the substituents: the carbon bearing the hydroxyl group (C-1) and the carbon bearing the fluorine atom (C-2) would be significantly downfield due to deshielding effects. Conversely, the carbon attached to the bromine (C-4) would also have a characteristic shift. Analysis of spectral data from the closely related 4-bromo-2-fluorophenol (B1271925) can provide context for these expected shifts. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Information |

|---|---|---|---|---|

| -CH₃ Protons | ¹H NMR | ~2.2 | Singlet (s) | N/A |

| Aromatic H-3 | ¹H NMR | ~7.1 | Doublet (d) | Coupling to H-5 and F-2 |

| Aromatic H-5 | ¹H NMR | ~7.3 | Doublet (d) | Coupling to H-3 |

| -OH Proton | ¹H NMR | Variable | Broad Singlet (br s) | N/A |

| -CH₃ Carbon | ¹³C NMR | ~20 | Quartet (in proton-coupled spectrum) | ¹J(C,H) |

| Aromatic Carbons | ¹³C NMR | 110-155 | Multiple | ¹J(C,H), ²J(C,H), J(C,F) |

Fluorine NMR and Multi-Nuclear NMR Techniques

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR is an indispensable tool. ¹⁹F is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR experiments. The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides direct evidence of the fluorine's electronic environment. For aromatic fluorides, this typically falls within a well-defined range. researchgate.net Furthermore, this signal would be split into a doublet by the adjacent aromatic proton (H-3), providing crucial confirmation of its position on the ring.

Multi-nuclear NMR techniques , such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively link the proton and carbon signals. HMQC would correlate each proton signal with the carbon to which it is directly attached, while HMBC would reveal longer-range couplings (over two or three bonds) between protons and carbons. For instance, an HMBC experiment would show a correlation between the methyl protons and the aromatic carbons at positions C-1, C-2, and C-6, cementing the assignment of the molecular skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations from the methyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations typically produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The C-O stretch of the phenol (B47542) would be observed in the 1200-1260 cm⁻¹ range. Furthermore, specific vibrations corresponding to the C-F and C-Br bonds would be expected in the fingerprint region, typically around 1000-1200 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br.

Raman spectroscopy , being complementary to IR, would also be valuable. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Br stretch are typically strong and easily identifiable, providing confirmatory data.

Table 2: Expected Vibrational Frequencies for this compound Note: Values are typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Phenol) | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| C-O (Phenol) | Stretch | 1200 - 1260 | Strong |

| C-F | Stretch | 1000 - 1200 | Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The benzene (B151609) ring in this compound acts as a chromophore. Substituents on the ring can shift the absorption maxima (λmax) and alter their intensities.

Phenol itself typically shows absorption bands around 210 nm and 270 nm, corresponding to π → π* electronic transitions within the aromatic ring. docbrown.info The presence of the hydroxyl (-OH), fluoro (-F), bromo (-Br), and methyl (-CH₃) groups, all of which are auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The lone pairs on the oxygen, fluorine, and bromine atoms can participate in resonance with the benzene ring, extending the conjugated system and lowering the energy required for the electronic transitions. Therefore, one would predict the λmax values for this compound to be slightly higher than those for unsubstituted phenol. docbrown.info

Single-Crystal X-ray Diffraction for Precise Three-Dimensional Structural Determination

While NMR provides the constitution of a molecule in solution, single-crystal X-ray diffraction offers an unparalleled, unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique requires growing a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern.

Analysis of this pattern allows for the calculation of the precise position of each atom (excluding hydrogen, which is often inferred) in the crystal lattice. This yields highly accurate data on bond lengths, bond angles, and torsional angles. For this compound, this would confirm the planar structure of the benzene ring and provide exact measurements for the C-Br, C-F, C-O, and C-C bond lengths.

Furthermore, X-ray diffraction reveals how the molecules pack together in the crystal, including intermolecular interactions like hydrogen bonding (from the phenolic -OH) and halogen bonding. While no crystal structure for the title compound is publicly available, a study on the closely related derivative, 4-bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol, demonstrates the power of this technique, revealing details such as the monoclinic crystal system and the dihedral angle between the benzene rings. researchgate.net Such an analysis for this compound would provide the ultimate structural confirmation.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

| Structural Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-F, C-Br). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsional Angles | The dihedral angles describing the conformation around a bond. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and other packing forces. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation pattern.

For this compound (C₇H₆BrFO), the molecular ion peak [M]⁺ would be a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion would appear as a characteristic pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two m/z units. This provides a clear signature for a bromine-containing compound. The monoisotopic mass of the compound is approximately 203.9586 Da. uni.lu

Upon ionization, the molecular ion can undergo fragmentation. The study of these fragments provides valuable structural information. For halogenated phenols, common fragmentation pathways include the loss of the halogen atom or the elimination of carbon monoxide (CO). rsc.orgrsc.org

Predicted Fragmentation Pathways:

[M]⁺ → [M - Br]⁺: Loss of a bromine radical. This would be a very prominent fragmentation pathway.

[M]⁺ → [M - CO]⁺: Loss of a neutral carbon monoxide molecule, a common fragmentation for phenols.

[M]⁺ → [M - CHO]⁺: Loss of a formyl radical. rsc.org

[M]⁺ → [M - CH₃]⁺: Loss of the methyl radical.

Analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the exact elemental composition of each fragment, allows for the confident confirmation of the proposed structure. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound Note: Predicted m/z values for common adducts in electrospray ionization. uni.lu

| Adduct / Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | ~204 and ~206 | Molecular ion showing characteristic Br isotope pattern. |

| [M+H]⁺ | 204.96588 | Protonated molecule. |

| [M+Na]⁺ | 226.94782 | Sodium adduct. |

| [M-H]⁻ | 202.95132 | Deprotonated molecule. |

| [M-Br]⁺ | ~125 | Fragment from loss of Bromine. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Quantum chemical calculations are fundamental to characterizing the electronic environment and energetics of 4-Bromo-2-fluoro-6-methylphenol. These methods, particularly those rooted in Density Functional Theory (DFT), allow for the detailed exploration of the molecule's properties.

Density Functional Theory (DFT) Applications for Optimized Geometries and Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. While specific DFT studies on this compound are not extensively available in the cited literature, the principles of DFT would be applied to identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This would involve exploring different conformations, particularly the orientation of the hydroxyl group relative to the fluorine and methyl substituents on the benzene (B151609) ring, to establish the most energetically favorable structure.

Analysis of Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For related bromo-fluoro-phenol derivatives, such as certain Schiff-base compounds, DFT calculations have been used to determine these values. researchgate.net For instance, the HOMO-LUMO gap in similar molecules can influence their potential as organic semiconductors. researchgate.net Although specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, this type of analysis would be essential to understand its chemical reactivity, including its propensity to engage in electrophilic or nucleophilic attacks.

Theoretical Exploration of Tautomeric Equilibria and Intramolecular Hydrogen Bonding Networks

Phenolic compounds can exhibit tautomerism, and the presence of adjacent functional groups can lead to the formation of intramolecular hydrogen bonds. In this compound, a key feature for theoretical exploration is the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the adjacent fluorine atom. Such an interaction would significantly influence the molecule's conformational preferences and its physicochemical properties, including acidity and boiling point.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. MD simulations could model how a collection of this compound molecules interact with each other in a liquid or solid state, or how a single molecule behaves in a solvent.

These simulations could reveal key insights into intermolecular interactions, such as hydrogen bonding between molecules and van der Waals forces. Understanding these dynamics is crucial for predicting macroscopic properties like melting point, boiling point, and solubility. At present, specific molecular dynamics simulation studies for this compound are not available in the public research domain.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, and these theoretical values can show good agreement with experimental data. researchgate.net Similarly, theoretical vibrational frequencies, when scaled appropriately, can aid in the assignment of peaks in an experimental IR spectrum. Time-Dependent DFT (TD-DFT) can be used to compute electronic transitions and predict the UV-Vis spectrum. researchgate.net While experimental spectroscopic data for this compound exists, detailed computational studies to predict and validate these parameters for this specific molecule are not extensively documented in the provided results.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, computational studies could investigate its reactivity in various chemical transformations, such as electrophilic aromatic substitution or reactions involving the phenolic hydroxyl group.

By mapping the potential energy surface of a reaction, researchers can calculate activation energies and determine the most likely reaction mechanism. This information is vital for optimizing reaction conditions and for designing new synthetic routes. Currently, there are no specific computational studies on the reaction mechanisms and transition states of this compound found in the search results.

Advanced Predictive Models for Molecular Properties and Reactivity

Computational chemistry provides powerful in silico tools for the prediction of molecular properties and reactivity, offering significant advantages in terms of cost and time efficiency. For a substituted phenol (B47542) like this compound, advanced predictive models are instrumental in elucidating its electronic structure, potential reactivity, and physicochemical characteristics without the immediate need for empirical measurement. These models range from quantum mechanical methods to quantitative structure-activity relationship (QSAR) approaches, each providing unique insights into the molecule's behavior.

Research in computational chemistry has demonstrated that it is a valuable tool for predicting key parameters of novel compounds. mdpi.com For phenolic compounds, these theoretical investigations are crucial for understanding how various substituents on the aromatic ring influence properties such as acidity and reactivity. mdpi.com

Detailed Research Findings

The primary methods for theoretical investigations into phenolic compounds, including those with halogen and alkyl substitutions, are rooted in Density Functional Theory (DFT). researchgate.netresearchgate.net DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. goums.ac.ir Functionals such as B3LYP and CAM-B3LYP, paired with basis sets like 6-311G+dp, have been shown to provide accurate results for substituted phenols. mdpi.comresearchgate.net

Key molecular properties that are reliably predicted include:

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap often suggests higher reactivity. researchgate.net For similar Schiff-base molecules containing a bromo-fluoro-phenol moiety, DFT calculations have been used to investigate this energy gap. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution on a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. dntb.gov.ua This allows for the prediction of how the molecule will interact with other reagents. goums.ac.irdntb.gov.ua

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed information about intramolecular charge transfer and delocalization, which are crucial for understanding the molecule's stability and electronic structure. goums.ac.irdntb.gov.ua For instance, in a related dinitrophenyl hydrazone derivative of a bromophenol, NBO analysis identified strong stabilization energies from lone pair donations, enhancing delocalization. dntb.gov.ua

Acidity (pKa) : Advanced computational protocols have been developed to accurately predict the pKa of substituted phenols. mdpi.com Studies have shown that methods incorporating explicit water molecules into the DFT calculation, specifically using the CAM-B3LYP functional with the SMD solvation model, can yield highly accurate pKa values with a mean absolute error as low as 0.37. mdpi.com This approach is powerful enough to handle the electronic effects of both strong electron-withdrawing and electron-donating groups. mdpi.com

Reactivity and Degradation Pathways : Computational models are used to simulate reaction mechanisms and predict the reactivity of halophenols. researchgate.net DFT calculations have been employed to unravel the biotransformation of halophenols by cytochrome P450 enzymes, detailing the epoxidation process and identifying the factors that affect reactivity. researchgate.net Other kinetic modeling efforts, using reaction mechanism generators, have successfully predicted the anti-knock tendency of substituted phenols when used as fuel additives, which directly relates to their combustion reactivity. rsc.org Furthermore, theoretical calculations of bond dissociation energies (BDEs) for the O-H bond in chlorophenols have been crucial in modeling their thermal degradation. nih.govrsc.org

The following data tables summarize some of the key computed properties for this compound and illustrate the types of parameters generated by predictive models for similar compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.02 g/mol | PubChem nih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 203.95861 Da | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 204.96588 | 131.7 |

| [M+Na]⁺ | 226.94782 | 145.3 |

| [M-H]⁻ | 202.95132 | 136.5 |

| [M+NH₄]⁺ | 221.99242 | 154.4 |

| [M+K]⁺ | 242.92176 | 134.0 |

Applications in Organic Synthesis and Materials Science Research

4-Bromo-2-fluoro-6-methylphenol as a Key Intermediate in Multi-Step Organic Synthesis

This compound serves as a crucial starting material or intermediate in multi-step organic syntheses, providing a versatile scaffold for the construction of complex molecular architectures. The strategic placement of its functional groups—hydroxyl, bromo, fluoro, and methyl—offers multiple reaction sites that can be selectively addressed to build intricate molecules.

While specific, multi-step syntheses detailing the use of this compound are not extensively documented in publicly available literature, the applications of its isomer, 2-bromo-4-fluoro-6-methylphenol, as a bactericidal and pharmaceutical intermediate, highlight the potential of this class of compounds. google.com The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds. The hydroxyl group can be readily converted into an ether or ester, or it can direct ortho-lithiation. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in medicinal chemistry and agrochemistry.

A related compound, 4-Bromo-2-fluorophenol (B1271925), is known to be a starting material for the synthesis of various molecules, including 4-Bromo-2-fluoro-6-iodoanisole, 2-Phenylpyran-4-ones with cyclooxygenase-2 inhibitory activity, and 1,4-disubstituted 3-cyano-2-pyridones. sigmaaldrich.com This further underscores the synthetic utility of the bromo-fluorophenol framework.

Development of Novel Organic Ligands and Organocatalysts Incorporating the Phenolic Framework

The phenolic framework of this compound is a promising platform for the design and synthesis of novel organic ligands and organocatalysts. The hydroxyl group can act as a coordinating site for metal ions, while the other substituents can be modified to tune the steric and electronic properties of the resulting ligand.

Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are a well-established class of ligands in coordination chemistry. nih.gov The structural features of this compound make it a potential precursor for the synthesis of salicylaldehyde-type compounds, which can then be converted into Schiff base ligands. These ligands can form stable complexes with various transition metals, and these complexes often exhibit significant catalytic activity in a range of organic transformations, including oxidation and polymerization reactions. nih.govorientjchem.org

For example, metal complexes derived from ligands incorporating substituted phenols have been shown to be effective catalysts for the oxidation of phenols. orientjchem.org The ligand environment around the metal center plays a crucial role in determining the efficiency and selectivity of the catalytic process. By incorporating the this compound moiety into a ligand, it may be possible to develop catalysts with enhanced activity and selectivity for specific reactions.

Furthermore, the development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, is a rapidly growing field. Substituted phenols have been investigated as precursors for organocatalysts. The acidic nature of the phenolic proton and the potential for hydrogen bonding make this class of compounds suitable for activating substrates in various reactions.

Contribution to the Design and Synthesis of Functional Organic Materials (e.g., OLED precursors)

Functional organic materials are at the forefront of materials science research, with applications in electronics, photonics, and sensing. The unique electronic and photophysical properties of conjugated organic molecules make them suitable for use in devices such as Organic Light-Emitting Diodes (OLEDs). The strategic incorporation of halogen atoms, such as bromine and fluorine, into the molecular structure of OLED precursors can significantly influence their performance.

While direct research on the application of this compound in OLEDs is not widely reported, the structural motifs present in this compound are relevant to the design of OLED materials. The bromine atom can be utilized in cross-coupling reactions to extend the conjugation of the molecule, a key factor in tuning the emission color and efficiency of an OLED. The fluorine atom can enhance the electron-transporting properties of the material and improve its thermal and oxidative stability.

Chemical suppliers often categorize derivatives of bromo-fluorinated phenols, such as 4-Bromo-2-fluoro-6-methylbenzoic acid and Methyl 4-bromo-2-fluoro-6-methylbenzoate, under "OLED Materials," suggesting their potential role as building blocks in the synthesis of more complex OLED precursors and emitters. bldpharm.combldpharm.com

Role in the Synthesis of Specialty Chemicals and Fine Chemicals

This compound is classified as a fine chemical and an organic building block, indicating its role in the synthesis of higher-value, specialized chemical products. uni.lu Fine chemicals are pure, single substances produced in limited quantities through sophisticated chemical or biotechnological processes. They are used as starting materials for specialty chemicals, particularly pharmaceuticals, agrochemicals, and electronic chemicals.

The synthesis of a related isomer, 2-bromo-4-fluoro-6-methylphenol, is described in a patent as a process for producing a very important bactericidal agent and pharmaceutical intermediate. google.com This highlights the potential of this class of halogenated and methylated phenols in the life sciences sector. The presence of multiple reactive sites on the this compound ring allows for its derivatization into a wide array of more complex molecules with specific functionalities.

For instance, the bromine atom can be a site for introducing other functional groups through nucleophilic substitution or organometallic reactions, leading to the synthesis of a variety of specialty chemicals. The combination of fluorine and bromine on the same aromatic ring provides a unique platform for creating molecules with tailored properties for various industrial applications.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of bioactive molecules. For 4-Bromo-2-fluoro-6-methylphenol, future research will likely focus on the creation of chiral derivatives, which could exhibit unique biological activities.

An emerging area of interest is the use of organocatalysis to achieve asymmetric transformations. For instance, squaramide-based catalysts have been successfully employed in the asymmetric synthesis of polysubstituted chiral chromans from substituted 2-hydroxynitrostyrenes. nih.gov This methodology could potentially be adapted for derivatives of this compound, leading to the synthesis of novel, enantiomerically enriched heterocyclic compounds.

Furthermore, the development of novel chiral derivatization reagents will be crucial. Highly sensitive and selective reagents, such as those based on (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol, have enabled the determination of absolute configurations of natural products with chiral alkyl chains via high-performance liquid chromatography (HPLC). nih.gov Similar strategies could be designed to resolve and analyze chiral derivatives of this compound, facilitating the study of their stereoisomer-specific properties. The synthesis of enantiopure sulfinamide auxiliaries, which are valuable in asymmetric synthesis, represents another avenue for creating chiral reagents that could be applied to this compound. nih.gov

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

To meet the demands of industrial applications, the development of scalable and efficient synthetic processes is paramount. Flow chemistry and automated synthesis platforms are set to revolutionize the production of specialty chemicals like this compound and its derivatives. wisdomlib.orgwikipedia.org

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved reaction efficiency, particularly for highly reactive and exothermic processes like halogenations. rsc.orgrsc.orgresearchgate.net The use of microreactor technology can facilitate precise control over reaction parameters, leading to higher selectivity and yields. rsc.orgrsc.orgresearchgate.net For the synthesis of halogenated aromatic compounds, flow chemistry provides a safer means of handling hazardous reagents like elemental halogens. rsc.orgrsc.orgresearchgate.net This technology could be applied to optimize the bromination or further functionalization of the this compound core structure. nih.gov

The integration of artificial intelligence with automated synthesis platforms is creating intelligent systems for high-throughput chemical synthesis. chemspeed.com These platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of libraries of compounds derived from this compound. sigmaaldrich.comchemspeed.com By automating the entire workflow, from reagent preparation to purification and analysis, researchers can significantly increase productivity and the rate of discovery. sigmaaldrich.comchemspeed.com

Table 1: Comparison of Batch vs. Flow Chemistry for Halogenation Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents | Enhanced safety, especially with toxic gases and exotherms rsc.orgrsc.orgresearchgate.net |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer, precise temperature control rsc.org |

| Mixing | Can be inefficient, affecting selectivity | Efficient mixing, leading to improved selectivity and yields nih.gov |

| Scalability | Can be challenging and require re-optimization | More straightforward scalability from lab to production nih.gov |

| Reagent Handling | Difficult for gaseous or highly reactive reagents | Precise dosing and in-line quenching of hazardous reagents rsc.org |

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding the rational design of new molecules and reactions. For this compound, advanced computational modeling can provide deep insights into its reactivity and potential applications.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.netgoums.ac.ir Such studies can help to understand the influence of the substituent groups on the molecule's properties and predict its behavior in chemical reactions. For instance, DFT can be used to calculate the HOMO-LUMO energy gap, which is crucial for understanding electronic transitions and reactivity. goums.ac.ir

Quantitative Structure-Activity Relationship (QSAR) models are valuable for predicting the biological activity or toxicity of chemical compounds. nih.govnih.govmdpi.com By developing QSAR models for derivatives of this compound, researchers can screen virtual libraries of compounds to identify candidates with desired properties, thereby reducing the need for extensive experimental testing. nih.govnih.gov These predictive models can be built using various molecular descriptors, including those derived from quantum chemical calculations. nih.govunibo.it

Discovery of Novel Reactivity and Catalytic Phenomena Mediated by the Compound

The unique electronic and steric properties of this compound make it an interesting candidate for discovering novel reactivity and catalytic phenomena. The presence of both bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions.

Future research could explore the use of this compound and its derivatives in photocatalysis. Dual catalytic systems, for example, have been used for the amination of phenols and halophenols. chemrxiv.org The specific substitution pattern of this compound could lead to unique reactivity in such photochemical transformations.

Furthermore, the development of new catalytic systems where derivatives of this compound act as ligands or catalysts themselves is a promising avenue. The field of biocatalysis also presents opportunities, where enzymes could be engineered for the selective functionalization of this halophenol. bohrium.com For example, hydroxylases have been used for the biotransformation of halophenols into halocatechols, demonstrating the potential for enzymatic pathways to create valuable derivatives. nih.govresearchgate.net The selective oxidation of halophenols using artificial metalloenzymes is another area of active research that could be applied to this compound. nih.gov

Development of Sustainable and Low-Waste Methodologies for Derivatization

In line with the principles of green chemistry, future research on this compound will undoubtedly focus on the development of sustainable and low-waste derivatization methods. brainyjuice.comispe.org This involves the use of environmentally benign solvents, renewable feedstocks, and catalytic processes that maximize atom economy. jddhs.commdpi.com

The use of green solvents, such as water or bio-derived solvents like glycerol (B35011) and ethyl lactate, in the synthesis and modification of phenolic compounds is a key area of development. mdpi.comdntb.gov.ua Additionally, solvent-free reaction conditions, often facilitated by techniques like microwave-assisted synthesis, can significantly reduce waste and energy consumption. mdpi.com

Biocatalysis offers a highly sustainable approach to chemical synthesis, utilizing enzymes that operate under mild conditions and exhibit high selectivity. wisdomlib.org The enzymatic functionalization of phenolic compounds is a growing field that could provide green routes to novel derivatives of this compound. mdpi.comfao.orgresearchgate.net Furthermore, the development of recyclable catalysts is crucial for minimizing waste in pharmaceutical and chemical manufacturing. jddhs.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-fluoro-6-methylphenol, and how do reaction conditions influence yield?

- Methodology : Begin with halogenation of 2-fluoro-6-methylphenol using brominating agents (e.g., NBS or Br₂ in a controlled environment). Monitor regioselectivity via HPLC or GC-MS, as bromine may compete for ortho/para positions . Optimize temperature (40–60°C) and solvent polarity (e.g., DCM or THF) to minimize side products like nitrated derivatives (common in aromatic bromination) . Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

- Methodology : Use and NMR to identify substituent positions. The methyl group at C6 appears as a singlet (~δ 2.3 ppm), while fluorine at C2 causes deshielding of adjacent protons (e.g., H3 and H5, δ 6.8–7.2 ppm). NMR confirms bromine’s electron-withdrawing effect on C4 (δ ~120 ppm) . Compare with reference spectra of isomers like 2-bromo-4-fluoro-6-methylphenol .

Q. What purification techniques are most effective for removing nitro or hydroxylated byproducts in this compound?

- Methodology : Employ acid-base extraction (e.g., NaOH washes to deprotonate phenolic byproducts) followed by solvent partitioning. For nitro derivatives, use reductive methods (e.g., Zn/HCl) before recrystallization . Validate purity via melting point analysis (expected mp ~90–100°C for the target compound) and LC-MS .

Advanced Research Questions

Q. How do crystallographic studies resolve electronic effects of bromine and fluorine substituents in this compound?

- Methodology : Perform single-crystal X-ray diffraction (SHELX suite ). Analyze bond lengths (C-Br ~1.90 Å, C-F ~1.35 Å) and angles to assess steric/electronic interactions. Compare with DFT-optimized structures (e.g., Gaussian09) to validate intramolecular hydrogen bonding (O-H···F) . ORTEP-3 visualizes thermal ellipsoids to confirm structural rigidity (Fig. 1).

Q. What contradictions arise in reported synthetic yields, and how can they be reconciled?

- Analysis : Discrepancies often stem from competing pathways (e.g., nitration in nitric acid-contaminated bromine ). Use kinetic studies (UV-Vis monitoring) to identify rate-limiting steps. Adjust stoichiometry of bromine (1.1–1.3 eq.) and reaction time (2–4 hrs) to suppress over-bromination . Replicate conditions from high-yield protocols (e.g., 75% yield in anhydrous DCM vs. 50% in THF ).

Q. How does the methyl group at C6 influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Test Suzuki-Miyaura coupling using Pd catalysts. The methyl group sterically hinders para-bromine, reducing coupling efficiency. Compare with analogs lacking methyl substituents (e.g., 4-bromo-2-fluorophenol) using NMR to track arylboronic acid incorporation . Optimize ligand choice (e.g., SPhos vs. XPhos) and solvent (toluene vs. dioxane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.